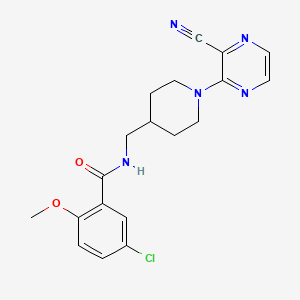
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several key functional groups:
- Chloro group : Enhances lipophilicity and may contribute to receptor interactions.
- Cyanopyrazin moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine ring : Often associated with neuropharmacological effects.
The molecular formula for this compound is C16H19ClN4O2 with a molecular weight of approximately 334.84 g/mol.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer signaling pathways. These interactions are crucial for understanding its therapeutic potential.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines.
| Compound Name | Activity | Reference |
|---|---|---|
| 5-chloro-N-(1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene | Anticancer | |
| Rivaroxaban | Anticoagulant | |
| AM4113 | Cannabinoid receptor modulation |
Anti-inflammatory Effects
The compound shows promise in modulating inflammatory pathways, potentially through inhibition of specific pro-inflammatory cytokines. The presence of the cyanopyrazine moiety is particularly noteworthy as it has been linked with anti-inflammatory activities in previous studies.
Case Studies
- In vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The results suggest a potential application in cancer therapy, warranting further investigation into dosage and long-term effects.
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its toxicity profile. Initial studies suggest moderate toxicity levels, necessitating thorough pharmacokinetic and toxicological evaluations before clinical applications can be considered.
特性
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-3-2-14(20)10-15(17)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSIVIVZYFOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














